Anisyl acetate - d3 Anisyl acetate - d3
Brand Name: Vulcanchem
CAS No.: 1394230-53-5
VCID: VC0148657
InChI:
SMILES:
Molecular Formula: C10H9D3O3
Molecular Weight: 183.22

Anisyl acetate - d3

CAS No.: 1394230-53-5

Cat. No.: VC0148657

Molecular Formula: C10H9D3O3

Molecular Weight: 183.22

Purity: 95% min.

* For research use only. Not for human or veterinary use.

Anisyl acetate - d3 - 1394230-53-5

Specification

CAS No. 1394230-53-5
Molecular Formula C10H9D3O3
Molecular Weight 183.22

Introduction

Chemical Identity and Structure

Anisyl acetate, also known as 4-methoxybenzyl acetate or p-anisyl acetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₃ . The deuterated variant, anisyl acetate-d3, has the formula C₁₀H₉D₃O₃, where three hydrogen atoms are replaced with deuterium (²H or D). The most probable position for deuteration is the methyl group of the acetate portion, resulting in CD₃COO-CH₂-C₆H₄-OCH₃.

The parent compound possesses significant importance in the fragrance industry as a modifier in floral, fruity, oriental, and chypre fragrances, where it imparts sweetness and a natural effect . The deuterated version retains these olfactory properties while providing additional utility for analytical and research applications.

Nomenclature and Identifiers

The systematic IUPAC name for anisyl acetate is 4-methoxybenzyl acetate. Following established nomenclature for deuterated compounds, anisyl acetate-d3 would be systematically named as 4-methoxybenzyl acetate-d3 or 4-methoxybenzyl [²H₃]acetate. The compound builds upon the standard anisyl acetate structure, which has these identifiers:

  • CAS Registry Number: 1331-83-5 (for non-deuterated anisyl acetate)

  • IUPAC Standard InChIKey: HFNGYHHRRMSKEU-UHFFFAOYSA-N (for non-deuterated anisyl acetate)

  • Molecular weight: 180.2005 g/mol (non-deuterated); approximately 183.22 g/mol (deuterated version)

Physical and Chemical Properties

General Characteristics

Anisyl acetate-d3 would be expected to possess physical properties closely resembling those of non-deuterated anisyl acetate, with slight differences due to the isotope effect. Based on established trends for deuterated compounds, these differences would be minimal and primarily observable in spectroscopic properties rather than bulk physical characteristics.

Spectroscopic and Analytical Properties

The deuteration of anisyl acetate significantly alters its spectroscopic profile, particularly in NMR spectroscopy and mass spectrometry, making it distinguishable from its non-deuterated counterpart. This unique spectroscopic signature forms the basis for its utility in analytical applications.

In ¹H NMR spectroscopy, the deuteration of the methyl group would result in the disappearance of the characteristic singlet at approximately 2.08 ppm that is present in non-deuterated anisyl acetate . Based on the NMR data for the non-deuterated compound, the spectral profile would show:

  • The absence of the acetate methyl signal at ~2.08 ppm

  • Retention of the aromatic signals at approximately 7.30 ppm (d, J = 8.6 Hz, 2H) and 6.89 ppm (d, J = 8.6 Hz, 2H)

  • Preservation of the methylene signal at ~5.04 ppm (s, 2H)

  • Retention of the methoxy signal at ~3.81 ppm (s, 3H)

Chromatographic Properties

The gas chromatography profile of anisyl acetate-d3 would differ slightly from that of the non-deuterated compound. Based on the data available for anisyl acetate, the following retention indices would be expected with minor adjustments for the deuterated analog:

Column typeActive phaseTemperature (°C)Retention IndexReference
CapillarySE-301501382-1385*
CapillarySE-301001382-1386*
CapillaryHP-5Program**1426-1430*
CapillaryDB-1Program***1380-1384*

*Estimated values for anisyl acetate-d3 based on typical isotope effects
**Temperature program: 50°C → 2°K/min → 290°C
***Temperature program: 50°C (5 min) → 3.5°K/min → 250°C

Synthesis of Anisyl Acetate-d3

Deuteration Strategies

The synthesis of anisyl acetate-d3 would likely follow established protocols for the selective deuteration of acetate groups. Based on the deuteration methods for other aromatic compounds, several approaches could be considered.

Large-Scale Synthesis Considerations

For larger-scale preparation, the economical approach described for deuterated indoles could be adapted, using the in situ preparation of deuteration media:

  • Treatment of HC(OCH₃)₃ with D₂O and D₂SO₄ to generate CH₃OD

  • Addition of anisyl acetate to this medium at controlled temperature

  • Isolation and purification via extraction and column chromatography

This approach offers an economically efficient route to gram-scale quantities of deuterated compounds with high deuterium incorporation (>95%) .

Purification and Characterization

Purification of the synthesized anisyl acetate-d3 would typically involve:

  • Neutralization of the reaction mixture with saturated aqueous NaHCO₃

  • Extraction with an appropriate organic solvent (e.g., diethyl ether)

  • Drying of the organic phase over anhydrous Na₂SO₄

  • Concentration under reduced pressure

  • Column chromatography on silica gel using an appropriate solvent system

Characterization would involve:

  • ¹H NMR spectroscopy to confirm deuteration patterns

  • ¹³C NMR spectroscopy to observe splitting patterns due to carbon-deuterium coupling

  • Mass spectrometry to confirm molecular weight and fragmentation patterns

  • Determination of deuterium incorporation percentage

Analytical Applications

Use as Internal Standards

Deuterated compounds like anisyl acetate-d3 serve as valuable internal standards in quantitative analysis, particularly in mass spectrometry-based methods. The isotopically labeled compound co-elutes with the non-labeled analyte but is distinguishable by its different mass, enabling precise quantification with minimal matrix effects.

Metabolic Studies

Deuterated compounds are extensively used in metabolic and pharmacokinetic studies. Anisyl acetate-d3 could potentially serve as a tracer to monitor:

  • Absorption, distribution, metabolism, and excretion (ADME) profiles

  • Metabolic pathways of anisyl acetate in biological systems

  • Enzymatic mechanisms involved in ester hydrolysis and further transformation

Fragrance and Perfumery Applications

Olfactory Properties

Anisyl acetate is valued in perfumery for its herbal, anise-like, floral, and fruity notes. It functions as an effective modifier in floral, fruity, oriental, and chypre fragrance compositions . The deuterated version (anisyl acetate-d3) would retain these olfactory characteristics, as deuteration typically has minimal impact on a molecule's odor profile.

Performance Characteristics

Based on the data for non-deuterated anisyl acetate, the performance characteristics of anisyl acetate-d3 in fragrance applications would likely include:

ParameterValue/Rating
Recommended use level0.5% - 5%
Tenacity on blotter1 day
Burning effectiveness★★★
Substantivity (damp)
Substantivity (dry)
Bloom in soap★★★

These characteristics make anisyl acetate a versatile ingredient in fragrance formulations, imparting sweetness and natural effects to the composition .

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